molecular formula C96H198O3Si3 B12902574 2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 139231-91-7

2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane

Cat. No.: B12902574
CAS No.: 139231-91-7
M. Wt: 1484.8 g/mol
InChI Key: ITDLDOXHNDXOII-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trioxatrisilinane core with six hexadecyl groups attached, making it highly hydrophobic and suitable for specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexadecylsilane with a trioxatrisilinane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or hexane, and the reaction temperature is maintained between 60-80°C to ensure complete substitution of the silicon atoms.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity. Post-reaction, the product is purified using techniques like column chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.

    Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, converting the compound into its corresponding silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atoms, where groups like alkoxides or halides can replace the hexadecyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; temperatures around 25-50°C.

    Reduction: Lithium aluminum hydride; temperatures around 0-25°C.

    Substitution: Alkoxides, halides; solvents like toluene or dichloromethane; temperatures around 50-80°C.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:

    Chemistry: Used as a hydrophobic agent in the synthesis of novel materials and coatings.

    Biology: Potential use in the development of biocompatible surfaces and drug delivery systems.

    Medicine: Investigated for its role in creating hydrophobic barriers in medical devices.

    Industry: Utilized in the production of water-repellent coatings and lubricants.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets through hydrophobic interactions. The hexadecyl groups provide a non-polar surface that can interact with hydrophobic regions of proteins or other molecules, potentially altering their function or stability. This compound can also form self-assembled monolayers on surfaces, creating a hydrophobic barrier that can influence surface properties and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its highly hydrophobic nature and the ability to form stable self-assembled monolayers. This makes it particularly useful in applications requiring water-repellent properties and stable surface modifications.

Properties

CAS No.

139231-91-7

Molecular Formula

C96H198O3Si3

Molecular Weight

1484.8 g/mol

IUPAC Name

2,2,4,4,6,6-hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane

InChI

InChI=1S/C96H198O3Si3/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-100(92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)97-101(93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3,94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)99-102(98-100,95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-96H2,1-6H3

InChI Key

ITDLDOXHNDXOII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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